2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile
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Overview
Description
2-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile typically involves a multi-step processThe final step involves the condensation of the 2,4-dihydroxyphenylmethylideneamine with the thieno[2,3-b]pyridine derivative under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group or the aromatic rings, using reagents like halides or amines
Common Reagents and Conditions
Common reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds share some structural similarities but differ in their functional groups and reactivity.
Phospholipids: While not structurally similar, they share amphipathic properties and are used in similar biological contexts.
Uniqueness
2-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in other compounds .
Properties
Molecular Formula |
C17H15N3O2S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile |
InChI |
InChI=1S/C17H15N3O2S/c18-8-13-15-10-3-5-20(6-4-10)17(15)23-16(13)19-9-11-1-2-12(21)7-14(11)22/h1-2,7,9-10,21-22H,3-6H2/b19-9+ |
InChI Key |
YLHBYJQVLCSDKN-DJKKODMXSA-N |
Isomeric SMILES |
C1CN2CCC1C3=C2SC(=C3C#N)/N=C/C4=C(C=C(C=C4)O)O |
Canonical SMILES |
C1CN2CCC1C3=C2SC(=C3C#N)N=CC4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
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